molecular formula C16H15N B11539485 2,3,4-Trimethylbenzo[h]quinoline

2,3,4-Trimethylbenzo[h]quinoline

Cat. No.: B11539485
M. Wt: 221.30 g/mol
InChI Key: HFSGFWFRCPJMHY-UHFFFAOYSA-N
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Description

2,3,4-Trimethylbenzo[h]quinoline is a tricyclic azaheterocycle characterized by a unique substitution pattern with methyl groups at positions 2, 3, and 4 of the benzo[h]quinoline scaffold (Figure 1). Its molecular formula is C₁₆H₁₅N, with a molecular weight of 221.3 g/mol . This compound is synthesized via a one-step reaction involving precursors such as pentachloro-2-nitro-1,3-butadiene and naphthalen-1-amine, yielding gram-scale quantities with modifiable substituents . The steric bulk and electron density of its aromatic system facilitate selective ring closure, enabling subsequent derivatization into bioactive analogs .

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2,3,4-trimethylbenzo[h]quinoline

InChI

InChI=1S/C16H15N/c1-10-11(2)14-9-8-13-6-4-5-7-15(13)16(14)17-12(10)3/h4-9H,1-3H3

InChI Key

HFSGFWFRCPJMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C3=CC=CC=C3C=C2)N=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethylbenzo[h]quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene, followed by a single-step reaction with naphthalen-1-amine or anthracen-1-amine . This method leverages the high electron density and steric bulk of the reactants to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylbenzo[h]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinolines.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, often in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Nitrobenzo[h]quinolines, halogenated benzo[h]quinolines.

Scientific Research Applications

2,3,4-Trimethylbenzo[h]quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylbenzo[h]quinoline in biological systems involves its interaction with cellular targets such as DNA and enzymes. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Substitution Position Matters: The 2,3,4-trimethyl substitution in benzo[h]quinoline provides steric hindrance that directs regioselective cyclization, unlike decarine and sanguinarine, which rely on methoxy groups for bioactivity .
  • Synthetic Flexibility: 2,3,4-Trimethylbenzo[h]quinoline can be functionalized post-synthesis (e.g., sulfide oxidation to sulfones or lactams) , whereas natural analogs like decarine require complex extraction or multi-step synthesis .
  • Methyl vs.

Key Findings :

  • Potency: this compound exhibits single-digit micromolar activity against bacterial and mammalian cell lines, comparable to decarine but less potent than sanguinarine .
  • Mechanistic Diversity: Unlike sanguinarine (DNA-targeted), this compound likely disrupts membrane integrity due to its lipophilic methyl groups . Tetrazole analogs target viral ion channels, highlighting structural versatility .
  • Cytotoxicity : Methyl substitution reduces cytotoxicity compared to sanguinarine, which shows higher toxicity at therapeutic doses .

Structure-Activity Relationship (SAR) Insights

  • Methyl Group Impact: The 2,3,4-trimethyl configuration optimizes steric and electronic effects for antimicrobial activity. Introducing a sixth methyl (as in 7-methyl-thiopyranoquinoline) reduces activity due to increased strain energy .
  • Sulfur Functionalization: Sulfide-to-sulfone oxidation in this compound derivatives enhances antiproliferative activity by 2–3 fold, suggesting redox-mediated mechanisms .
  • Ring Fusion: Pyrido[2,3-g]quinolones (fused systems) exhibit distinct bioactivity profiles compared to tricyclic benzo[h]quinolines, emphasizing the role of extended conjugation .

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